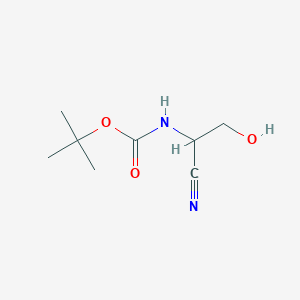

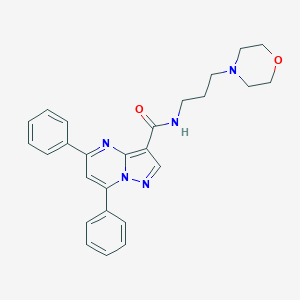

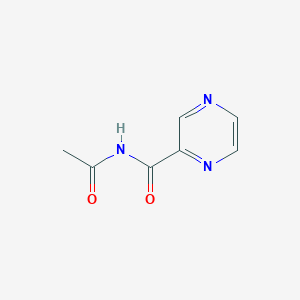

![molecular formula C19H17N5O3S2 B135955 噻吩并[3,2-b]吡啶-2-磺酸[2-氧代-1-(1H-吡咯并[2,3-c]吡啶-2-基甲基)-吡咯烷-3-基]-酰胺 CAS No. 14364-09-1](/img/structure/B135955.png)

噻吩并[3,2-b]吡啶-2-磺酸[2-氧代-1-(1H-吡咯并[2,3-c]吡啶-2-基甲基)-吡咯烷-3-基]-酰胺

描述

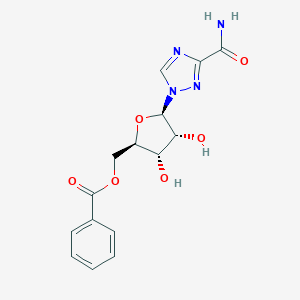

The compound "Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its heterocyclic and sulfur-containing structure. The thienopyridine core is a common motif in medicinal chemistry, often providing a scaffold for drug development due to its bioactive properties.

Synthesis Analysis

The synthesis of thienopyridine derivatives can involve various strategies, including oxidative cyclization reactions. For instance, the synthesis of thieno[3,2-b]pyrroles has been reported through the direct oxidative [4+1] cyclization of 2-alkynyl pyrrolidines with elemental sulfur, which suggests a potential pathway for synthesizing related thienopyridine compounds . Additionally, the synthesis of thieno[2,3-b]pyridines has been achieved from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, indicating the versatility of starting materials that can be used to construct the thienopyridine core .

Molecular Structure Analysis

The molecular structure of thienopyridines is characterized by a fused ring system that combines a thiophene ring with a pyridine ring. This bicyclic system can be further functionalized at various positions to yield a wide array of derivatives with different substituents, such as sulfones, sulfoxides, and amides . The presence of sulfur atoms within the structure can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thienopyridines can undergo a variety of chemical reactions, including nitration, reduction, acylation, and cyclization, to yield a diverse set of compounds . For example, nitration of thienopyridine N-oxides can lead to nitro derivatives, which can be further reduced to amino derivatives . Cyclization reactions, such as the Thorpe–Ziegler intramolecular cyclization, have been employed to synthesize 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines . These reactions highlight the reactivity of the thienopyridine core and its potential for generating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridines are influenced by their molecular structure and the nature of their substituents. The heterocyclic core imparts aromaticity to the molecule, which can affect its UV-Vis absorption and fluorescence properties . The presence of sulfur can also impact the molecule's acidity, nucleophilicity, and electrophilicity. The solubility, melting point, and stability of thienopyridine derivatives can vary widely depending on the specific functional groups attached to the core structure.

科学研究应用

反应和合成应用

- 噻吩并[3,2-b]吡啶衍生物已通过各种化学反应合成。例如,在硫酸存在下,N-取代酰胺与茚三酮反应生成螺环化合物,其潜在的生物利用度参数通过计算机模拟计算。这些化合物在实验室实验中显示出对除草剂的中等解毒作用 (Dotsenko 等,2020)。

- 另一种合成方法涉及 4-氧代-4H-吡啶并[3',2':4,5]噻吩并[3,2-d]1,3-恶嗪与仲环脂族胺的反应。该过程产生对不同脂氧合酶具有抑制活性的化合物,尽管它们的化学稳定性有限 (Vieweg 等,1992)。

抗增殖和药理应用

- 噻吩并[2,3-b]吡啶衍生物表现出抗增殖特性。为改善其在临床应用中的水溶性,策略包括修饰分子骨架和使用胆固醇-聚(烯丙胺)聚合物基质。该方法已证明在抑制人胰腺腺癌细胞活力方面具有更高的效力 (Zafar 等,2018)。

催化和化学性质

- 在催化方面,石墨烯氧化物锚定的磺酸纳米粒子已用于合成吡唑并[3,4-b]吡啶衍生物。这证明了噻吩并[3,2-b]吡啶衍生物在绿色化学应用中的催化潜力 (Zhang 等,2016)。

作用机制

Target of Action

The primary target of Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction between the compound and its target may lead to changes in the function of the target protein, potentially influencing the coagulation cascade.

属性

IUPAC Name |

N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXOQMHGHDZMSX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

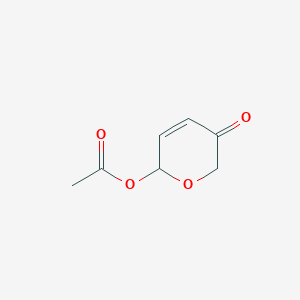

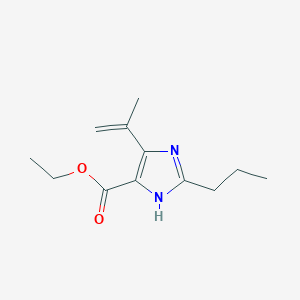

![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)